molecular formula C10H6N2O4S2 B1607788 Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate CAS No. 52046-75-0

Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate

Cat. No. B1607788
CAS RN: 52046-75-0
M. Wt: 282.3 g/mol
InChI Key: ZTAHANLIYMMGHK-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate , also known by its chemical formula C₁₂H₁₀N₂O₄S₂ , is a compound with intriguing structural features. Let’s break it down:



  • Molecular Formula : C₁₂H₁₀N₂O₄S₂

  • Molecular Weight : 310.349 g/mol

  • Melting Point : 229-235°C

  • Boiling Point : 380.2°C at 760 mmHg

  • Density : 1.564 g/cm³

  • Flash Point : 183.8°C



Molecular Structure Analysis

The compound’s structure is fascinating. It features a dithietan ring (a five-membered sulfur-containing ring) with a cyano group and a methoxy group attached. The cyanoacrylate moiety is known for its reactivity and adhesive properties.



Chemical Reactions Analysis

While detailed reactions involving this specific compound are scarce, we can infer that it might participate in nucleophilic addition reactions due to the presence of the cyano group. Additionally, the ester functionality could undergo hydrolysis under appropriate conditions.



Physical And Chemical Properties Analysis


  • Solubility : Information on solubility in various solvents is not readily available.

  • Stability : The compound appears stable under standard conditions.

  • Reactivity : The cyano group suggests potential reactivity with nucleophiles.

  • Spectral Data : UV, IR, and NMR spectra would provide valuable insights.


Safety And Hazards


  • Eye and Skin Safety : Non-irritating to eyes and skin.

  • Ingestion and Inhalation : Low hazard for usual industrial handling.

  • Chronic Effects : None reported.


Future Directions

Research avenues for Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate include:



  • Biological Activity : Investigate potential antimicrobial, antifungal, or anticancer properties.

  • Synthetic Modifications : Explore derivatization to enhance reactivity or selectivity.

  • Pharmacological Studies : Assess its impact on cellular processes.


Please note that this analysis is based on available information, and further studies are essential to uncover additional insights. 🧪🔬


properties

IUPAC Name

methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S2/c1-15-7(13)5(3-11)9-17-10(18-9)6(4-12)8(14)16-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAHANLIYMMGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1SC(=C(C#N)C(=O)OC)S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369190
Record name ST50307331
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate

CAS RN

52046-75-0
Record name ST50307331
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate
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Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate
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Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate
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Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate
Reactant of Route 5
Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate

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